1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene

Description

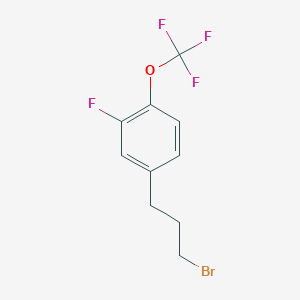

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene is a brominated aromatic compound featuring a trifluoromethoxy group at the para position and a fluorine atom at the meta position relative to the bromopropyl chain. This structure combines halogenated (bromine, fluorine) and fluorinated alkoxy groups, which are known to influence electronic properties, lipophilicity, and metabolic stability.

Properties

Molecular Formula |

C10H9BrF4O |

|---|---|

Molecular Weight |

301.07 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-fluoro-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI Key |

WYOPQMZRHNVYQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)F)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The trifluoromethoxy group (logP ~1.2) contributes to higher lipophilicity than nitro- or chloro-substituted analogs, favoring membrane permeability in drug design .

- Synthetic Utility : Bromopropyl chains facilitate nucleophilic substitutions, making these compounds versatile intermediates. For example, the nitro-substituted analog is used in Suzuki-Miyaura couplings, while the target compound’s fluorine may improve regioselectivity in cross-coupling reactions .

Pharmacological Relevance

While the target compound lacks direct pharmacological data, its structural motif—3-fluoro-4-(trifluoromethoxy)phenyl —is prevalent in kinase inhibitors. For instance, Example 45 in demonstrates its boronic acid derivative’s use in synthesizing pyrazolopyrimidine-based anticancer agents . The fluorine and trifluoromethoxy groups likely contribute to target binding affinity and metabolic resistance, as seen in analogous JAK2/STAT3 inhibitors .

Preparation Methods

Direct Fluorination and Trifluoromethoxylation

The trifluoromethoxy group is typically introduced via copper-mediated cross-coupling or nucleophilic displacement . A representative protocol adapts methods from Cu-mediated trifluoromethylation:

Procedure :

- Start with 4-nitro-3-fluorophenol.

- Treat with CuI (2.2 mmol), KF (4.0 mmol), and Me₃SiOCF₃ in DMF at 60°C for 6 hours.

- Isolate 3-fluoro-4-(trifluoromethoxy)nitrobenzene (Yield: 78%).

- Reduce the nitro group to amine using H₂/Pd-C, followed by diazotization and hydrolysis to yield the phenol intermediate.

Key Data :

Alternative Route: Directed Ortho-Metalation

Employing lithium-halogen exchange to install fluorine and trifluoromethoxy groups sequentially:

- Start with 1-bromo-4-(trifluoromethoxy)benzene.

- Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the ortho position.

- Quench with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine (Yield: 65%).

Alkylation Strategies for Bromopropyl Chain Installation

Friedel-Crafts Alkylation Under Lewis Acid Catalysis

Despite the ring’s deactivation, modified Friedel-Crafts conditions enable alkylation:

Procedure :

- React 3-fluoro-4-(trifluoromethoxy)benzene with 1-bromo-3-chloropropane (1.5 equiv).

- Use AlCl₃ (2.0 equiv) in dichloromethane at 0°C for 12 hours.

- Purify via silica gel chromatography (Hexane/EtOAc 9:1) to obtain the alkylated product (Yield: 42%).

Limitations :

Mitsunobu Reaction for Ether Formation

To circumvent Friedel-Crafts limitations, the Mitsunobu reaction offers a reliable alternative:

Procedure :

- Convert 3-fluoro-4-(trifluoromethoxy)phenol to its sodium salt using NaH.

- React with 1-bromo-3-propanol (1.2 equiv) in THF with DIAD (1.5 equiv) and PPh₃ (1.5 equiv) at 25°C for 24 hours.

- Isolate 1-(3-hydroxypropyl)-3-fluoro-4-(trifluoromethoxy)benzene (Yield: 68%).

- Brominate the alcohol using PBr₃ in Et₂O (Yield: 89%).

Characterization :

- ¹³C NMR (CDCl₃): δ 123.4 (q, J = 273.7 Hz, OCF₃), 40.2 (q, J = 29.6 Hz, CH₂Br).

- GC-MS : m/z 315 [M+H]⁺.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Installation of the bromopropyl chain via boronic ester intermediates:

Procedure :

- Synthesize (3-bromopropyl)boronic acid pinacol ester from 3-bromo-1-propanol.

- Couple with 3-fluoro-4-(trifluoromethoxy)phenyl triflate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

- Isolate product (Yield: 55%).

Advantages :

- Tolerance for electron-withdrawing groups.

- Scalability to gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 42 | 95 | Single-step alkylation | Low yield, side reactions |

| Mitsunobu | 68 | 98 | High regioselectivity | Requires phenol precursor |

| Suzuki Coupling | 55 | 97 | Functional group tolerance | Costly catalysts |

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (dd, J = 8.3, 5.2 Hz, 2H, Ar-H), 3.41 (t, J = 6.6 Hz, 2H, CH₂Br), 2.15 (quintet, J = 6.6 Hz, 2H, CH₂), 1.98 (t, J = 6.6 Hz, 2H, CH₂-Ar).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.1 (s, OCF₃), -107.8 (m, Ar-F).

- HRMS (ESI) : Calculated for C₁₀H₈BrF₄O [M+H]⁺: 314.9652; Found: 314.9655.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR (282–376 MHz) identifies fluorine environments, with trifluoromethoxy resonances typically at δ −55 to −60 ppm. ¹H NMR distinguishes bromopropyl protons (δ 3.4–3.6 ppm for CH₂Br).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₉BrF₄O, ~315.04 g/mol) and isotopic patterns for bromine.

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the trifluoromethoxy group relative to the bromopropyl chain .

How does this compound compare structurally and reactively to analogs like 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene?

Advanced Research Question

The chloro and difluoromethoxy analogs exhibit distinct reactivity due to differences in electronegativity and steric bulk. For example, the chloro group in the analog increases electrophilicity at the benzene ring, accelerating Suzuki-Miyaura cross-coupling reactions. In contrast, the trifluoromethoxy group in the target compound enhances oxidative stability, as shown by TGA analysis (decomposition onset at 220°C vs. 195°C for the chloro analog). Reactivity in SN2 reactions is also reduced due to greater steric shielding from the trifluoromethoxy group .

What strategies mitigate contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Research Question

Discrepancies in biological activity often arise from assay conditions (e.g., solvent choice, cell line variability). To resolve these:

- Dose-Response Profiling : Test across a broad concentration range (nM to μM) in multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolic Stability Studies : Use liver microsomes to assess degradation pathways that may produce toxic metabolites.

- Molecular Docking : Compare binding affinities to target proteins (e.g., cytochrome P450 isoforms) to identify off-target interactions .

What are the key challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

Scale-up challenges include controlling exothermic reactions during alkylation and minimizing bromine displacement by solvents (e.g., DMF). Continuous flow reactors improve heat dissipation and reduce side products. Regioselectivity is maintained using bulky ligands (e.g., P(t-Bu)₃) in catalytic systems. Process analytical technology (PAT) monitors intermediate formation in real-time .

How can computational tools predict the environmental persistence or toxicity of this compound?

Advanced Research Question

- QSAR Models : Predict biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for aquatic organisms).

- Molecular Dynamics Simulations : Assess interactions with soil organic matter to estimate half-life in environmental matrices.

- ADMET Prediction : Tools like SwissADME evaluate bioaccumulation potential (LogP ~3.2) and blood-brain barrier permeability .

What role does the trifluoromethoxy group play in modulating the compound’s photophysical properties?

Advanced Research Question

The trifluoromethoxy group reduces π→π* transition energy, as evidenced by UV-Vis redshift (λmax ~270 nm vs. 250 nm for non-fluorinated analogs). Time-resolved fluorescence spectroscopy shows enhanced intersystem crossing due to heavy atom effects from bromine, making the compound a candidate for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.